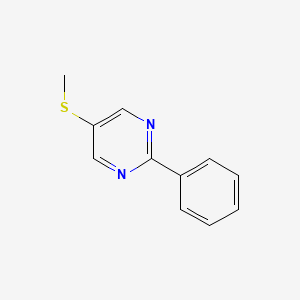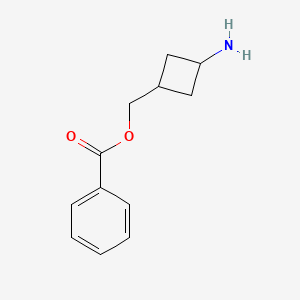
(3-Aminocyclobutyl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,3S)-3-Aminocyclobutyl)methyl benzoate: is a chemical compound with the molecular formula C12H15NO2 It is characterized by the presence of a cyclobutyl ring, an amino group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene or diol precursor under acidic or basic conditions to form the cyclobutyl ring. The amino group can be introduced through nucleophilic substitution reactions, and the benzoate ester can be formed through esterification reactions using benzoic acid and appropriate catalysts .
Industrial Production Methods: Industrial production of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
科学的研究の応用
Chemistry: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis. It can also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of ((1S,3S)-3-Aminocyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Benzyl ((1S,3S)-3-(methylamino)cyclobutyl)carbamate hydrochloride: This compound shares a similar cyclobutyl ring structure but differs in the presence of a carbamate group instead of a benzoate ester.
Benzyl N-[(1S,3S)-3-(methylamino)cyclobutyl]carbamate: Similar to the previous compound, it has a carbamate group and a methylamino substituent.
Uniqueness: ((1S,3S)-3-Aminocyclobutyl)methyl benzoate is unique due to its specific combination of a cyclobutyl ring, an amino group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(3-aminocyclobutyl)methyl benzoate |
InChI |
InChI=1S/C12H15NO2/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,13H2 |
InChIキー |
RGDMVPSSBUZUQA-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)COC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


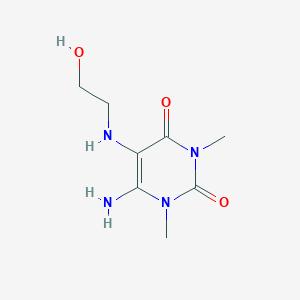
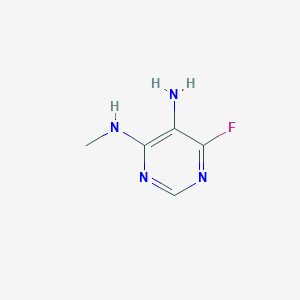
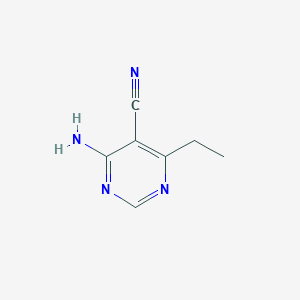
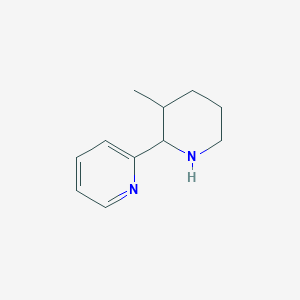
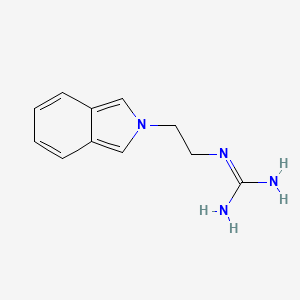
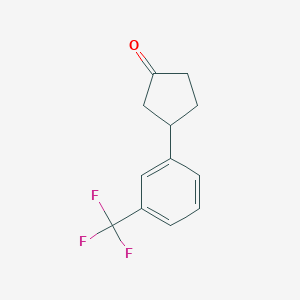
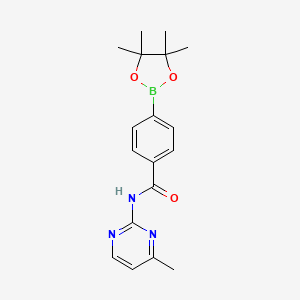
![8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)

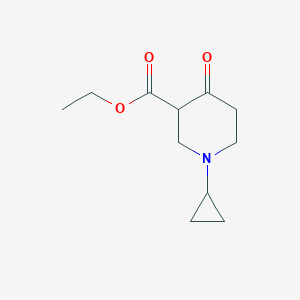
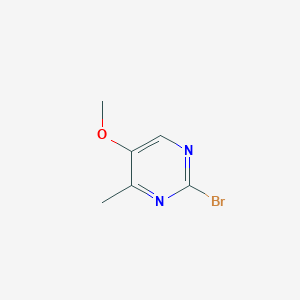
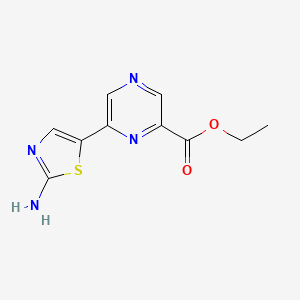
![3-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13098784.png)
